3-cyano-N-(2,4-dimethylphenyl)benzamide
Description
3-Cyano-N-(2,4-dimethylphenyl)benzamide is a benzamide derivative characterized by a 3-cyano substituent on the benzoyl ring and a 2,4-dimethylphenyl group attached to the amide nitrogen (Fig. 1). Structural analogs of this compound, such as 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), have demonstrated significant pharmacological activity, including antipsychotic effects and enhancement of NMDA receptor signaling .
Properties
IUPAC Name |
3-cyano-N-(2,4-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-15(12(2)8-11)18-16(19)14-5-3-4-13(9-14)10-17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLDVVTYAZJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 2,4-dimethylaniline with benzoyl cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(2,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of benzamide oxides.
Reduction: Formation of 3-amino-N-(2,4-dimethylphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyano-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The dimethylphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 3-cyano-N-(2,4-dimethylphenyl)benzamide and related benzamide derivatives:
Notes:
- logP Estimates: The target compound’s logP is inferred from analogs like 4-cyano-N-(2,3-dimethylphenyl)benzamide (logP = 3.5) . CDPPB’s higher logP reflects its bulky pyrazole ring.
- Biological Activity : CDPPB and the target compound share mGluR5 modulation but differ in substituent-driven efficacy. CDPPB’s pyrazole moiety facilitates stronger receptor interactions, while the target’s dimethylphenyl group may prioritize lipophilicity over binding affinity .
- Structural Insights: Conformational Effects: N-(2,4-Dimethylphenyl)-2-methylbenzamide adopts an anti-conformation between N–H and C=O groups, with syn alignment of substituents influencing crystal packing and solubility . Solubility Trends: Thiazolidinone-containing M6 exhibits higher solubility due to its polar heterocycle, whereas methyl/cyano analogs show lower solubility .
Research Findings and Implications
Pharmacological Relevance: The target compound’s mGluR5 modulation aligns with CDPPB’s mechanism but may exhibit distinct pharmacokinetics due to reduced steric hindrance from the dimethylphenyl group . Substitution at the 3-position (cyano vs. amino) significantly alters electronic properties, impacting receptor binding and metabolic stability .
Physicochemical Properties: Lipophilicity (logP > 3) suggests favorable blood-brain barrier penetration for CNS-targeted applications . Solubility limitations in non-polar solvents may necessitate formulation adjustments for in vivo studies .
Structural Optimization Opportunities: Hybridizing the target compound’s cyano group with CDPPB’s pyrazole ring could balance lipophilicity and receptor affinity. Introducing polar groups (e.g., thiazolidinone in M6) may improve aqueous solubility for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-cyano-N-(2,4-dimethylphenyl)benzamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-cyanobenzoic acid derivatives with 2,4-dimethylaniline. A two-step approach is recommended:
Activation of the carboxylic acid : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane .
Amide bond formation : React the activated intermediate with 2,4-dimethylaniline under inert conditions. Optimize yield (≥85%) by controlling temperature (0–5°C during activation, room temperature for coupling) and stoichiometry (1:1.2 molar ratio of acid to amine) .
- Quality Control : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and purify via recrystallization (ethanol/water) .
Q. How can the molecular structure of this compound be experimentally validated?
- Methodological Answer : Use X-ray crystallography to resolve bond lengths, angles, and torsion angles. For example:
- Crystallize the compound in a monoclinic system (space group P2₁/c) using slow evaporation from ethanol.
- Key parameters: C–N bond length ≈ 1.34 Å, C≡N bond ≈ 1.16 Å .
- Alternative Methods :
- DFT calculations (B3LYP/6-311++G(d,p)) to compare theoretical and experimental geometries .
- NMR spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 2.3 ppm for methyl groups, δ 8.1 ppm for aromatic protons adjacent to cyano) .
Q. What analytical techniques are essential for characterizing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) to assess purity (>98%) .
- Stability Studies :
- Thermal stability: TGA/DSC shows decomposition onset at ~220°C .
- Hydrolytic stability: Incubate in PBS (pH 7.4, 37°C) for 72 hours; monitor via LC-MS for degradation products (e.g., hydrolysis of cyano to amide) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Analysis :
- Key Findings :
- 2,4-Dimethylphenyl vs. 3-Fluorophenyl : The 2,4-dimethyl group enhances lipophilicity (logP ≈ 3.8), improving membrane permeability in cellular assays .
- Cyano Group : Critical for hydrogen bonding with target enzymes (e.g., kinase active sites). Replacement with nitro groups reduces potency by ~50% .
- Experimental Design : Synthesize analogs (e.g., 3-nitro, 3-fluoro derivatives) and compare IC₅₀ values in enzyme inhibition assays .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Data Contradiction Analysis :
- Issue : Reported aqueous solubility ranges from 0.5–1.2 mg/mL.
- Resolution :
Standardize pH : Measure solubility in buffered solutions (e.g., pH 6.8 for intestinal absorption studies) .
Use biorelevant media : FaSSIF (Fasted State Simulated Intestinal Fluid) vs. FeSSIF (Fed State) to mimic physiological conditions .
- Advanced Tools : Molecular dynamics simulations to predict aggregation behavior in aqueous environments .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., Nek2). Key interactions:
- Cyano group forms a hydrogen bond with Lys44 (ΔG ≈ -9.2 kcal/mol) .
- 2,4-Dimethylphenyl occupies a hydrophobic pocket (Van der Waals interactions) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
- Experimental Design :
- Formulation : Prepare PEGylated nanoparticles (size ≈ 150 nm) to enhance oral bioavailability .
- PK Studies :
- Administer 10 mg/kg (oral) in rodent models; measure Cmax (~1.2 μg/mL at 2 h) and t₁/₂ (~6 h) via LC-MS/MS .
- Compare with intravenous dosing to calculate absolute bioavailability (~35%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
